molecular formula C9H9ClN2OS B2877758 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 100003-82-5

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2877758
CAS RN: 100003-82-5
M. Wt: 228.69
InChI Key: HLZAYTBCQHKUMI-UHFFFAOYSA-N
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Description

The compound “7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound with a molecular weight of 214.68 g/mol . It has a linear formula of C8 H7 Cl N2 O S .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.67 g/mol . It has a topological polar surface area of 58 Ų and a complexity of 321 . It has one rotatable bond .

Scientific Research Applications

Synthesis and Bioactive Potential

The chemical compound 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate in the synthesis of various bioactive molecules. Researchers have developed efficient synthetic methodologies under microwave irradiation to produce 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones, which show potential bioactivity (Djekou et al., 2006). This process involves reactions with nitronate or malonate anions, leading to compounds that could have antimicrobial, anti-HIV, and anticancer properties.

Structural Characterization and Derivative Synthesis

The structural characterization and the synthesis of derivatives of thiazolo[3,2-a]pyrimidin-5-one compounds have been extensively studied. For instance, the preparation and reaction of 2-amino-5-methyl-7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones under specific conditions have been documented, showcasing the compound's versatility in generating a variety of derivatives (Safarov et al., 2005). These derivatives hold promise for further biological evaluation and application in medicinal chemistry.

Antimicrobial and Antifungal Properties

A new series of benzothiazole pyrimidine derivatives, including modifications of the thiazolo[3,2-a]pyrimidin-5-one core, were synthesized and shown to exhibit significant in vitro antibacterial and antifungal activities (Maddila et al., 2016). Such studies underline the potential of thiazolo[3,2-a]pyrimidin-5-one derivatives in the development of new antimicrobial agents.

Catalysis and Reaction Mechanisms

The compound has also found applications in the field of catalysis and reaction mechanism studies. For example, an efficient synthetic methodology for 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which are of biological and pharmacological interest, was developed. This process utilized catalyst-free, one-pot reactions, highlighting the chemical's utility in creating pharmaceutically relevant heterocycles (Dong & Zhao, 2019).

Anticancer Activity

Further research into thiazolo[3,2-a]pyrimidin-5-one derivatives has indicated their potential in anticancer drug development. New derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the compound's role in the discovery of novel therapeutic agents (Becan et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one are currently unknown. The compound belongs to the class of pyrimidines, which are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyrimidine derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The chloromethyl group in the compound may also undergo various reactions, leading to changes in the target molecules .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis and signal transduction . The compound may affect these processes by interacting with the enzymes or receptors involved.

Pharmacokinetics

It has a molecular weight of 215.66, which is within the range favorable for oral bioavailability

Result of Action

Pyrimidine derivatives are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects . The compound may exert similar effects, but this needs to be confirmed by experimental studies.

Action Environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of the chloromethyl group can be affected by the pH of the environment The stability of the compound may also be influenced by temperature and light

properties

IUPAC Name

7-(chloromethyl)-2,3-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9-11-7(4-10)3-8(13)12(5)9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZAYTBCQHKUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CC(=O)N12)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Synthesis routes and methods I

Procedure details

This compound was synthesized from 2-amino-4,5-dimethylthiazole (5.0 g, 30.365 mmol) and ethyl chloroacetoacetate (6.519 g, 42.511 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 10.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.60 (s, 3H), 4.52 (s, 1H), 6.25 (s, 1H); ESI-MS (m/z) 229.60 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.519 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was synthesized from 2-amino-4,5-dimethylthiazole (5.0 g, 30.365 mmol) and ethyl chloroacetoacetate (6.519 g, 42.511 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 10.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.60 (s, 3H), 4.52 (s, 1H), 6.25 (s, 1H); ESI-MS (m/z) 229.60 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.519 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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